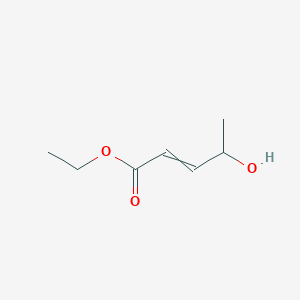











|
REACTION_CXSMILES
|
CC1(C)CCCC(C)(C)N1.[Li]CCCC.[C:16]([O:20][CH2:21][CH3:22])(=[O:19])[C:17]#[CH:18].[CH:23](=[O:25])[CH3:24]>C1COCC1.CCCCCC>[OH:25][CH:23]([CH3:24])[CH:18]=[CH:17][C:16]([O:20][CH2:21][CH3:22])=[O:19]
|


|
Name
|
|
|
Quantity
|
74.16 g
|
|
Type
|
reactant
|
|
Smiles
|
CC1(NC(CCC1)(C)C)C
|
|
Name
|
|
|
Quantity
|
600 mL
|
|
Type
|
solvent
|
|
Smiles
|
C1CCOC1
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
[Li]CCCC
|
|
Name
|
|
|
Quantity
|
49.05 g
|
|
Type
|
reactant
|
|
Smiles
|
C(C#C)(=O)OCC
|
|
Name
|
|
|
Quantity
|
23.35 g
|
|
Type
|
reactant
|
|
Smiles
|
C(C)=O
|
|
Name
|
|
|
Quantity
|
30 mL
|
|
Type
|
solvent
|
|
Smiles
|
C1CCOC1
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
CCCCCC
|


|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
-10 °C
|
|
Type
|
CUSTOM
|
|
Details
|
After additional stirring for 70 min at −72° C.
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
TEMPERATURE
|
|
Details
|
The reaction mixture is cooled to −70° C
|
|
Type
|
STIRRING
|
|
Details
|
After stirring at −72° C. for 1 hour the reaction mixture
|
|
Duration
|
1 h
|
|
Type
|
CUSTOM
|
|
Details
|
is quenched with 2 M HCl (700 ml)
|
|
Type
|
EXTRACTION
|
|
Details
|
extracted with tBuOMe (650 and 400 ml)
|
|
Type
|
WASH
|
|
Details
|
The organic phases are washed with saturated NaHCO3 (200 ml) and brine (3×125 ml) successively
|
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
The combined organic phases are dried with Na2SO4
|
|
Type
|
CUSTOM
|
|
Details
|
evaporated under reduced pressure at 40° C
|
|
Type
|
FILTRATION
|
|
Details
|
Filtration over SO2 (150 g) with tBuOMe
|


Reaction Time |
70 min |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
OC(C=CC(=O)OCC)C
|


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |